Psoracorylifol A

Description

Contextualization within Natural Product Chemistry

Natural product chemistry is a field dedicated to the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. These compounds, known as natural products, have been a cornerstone in the development of new therapeutic agents. The plant Psoralea corylifolia L., a member of the Fabaceae family, is a well-established source of structurally diverse and biologically active natural products. frontiersin.orgnih.gov For centuries, it has been utilized in traditional Chinese and Ayurvedic medicine to treat a variety of ailments. nih.govresearchgate.net

Modern phytochemical investigations into Psoralea corylifolia have revealed a rich chemical profile, leading to the identification of over 300 metabolites. frontiersin.org These compounds are primarily classified into groups such as coumarins, flavonoids, and meroterpenoids. nih.govresearchgate.net The exploration of this plant's chemical constituents continues to yield novel compounds, with Psoracorylifol A being a notable discovery. The isolation and characterization of such molecules are pivotal, as they represent potential new scaffolds for drug discovery and provide deeper insights into the chemical diversity of the plant kingdom. The process involves sophisticated techniques to separate complex mixtures and determine the exact three-dimensional structure of these molecules, which is fundamental to understanding their biological function.

Significance as a Meroterpenoid from Psoralea corylifolia L.

This compound belongs to the meroterpenoid class of natural products. researchgate.net Meroterpenoids are hybrid natural products with a mixed biosynthetic origin, typically containing a terpenoid portion linked to a polyketide-derived aromatic moiety. nih.gov This structural complexity often translates to significant biological activity. Bakuchiol (B1667714) is one of the most well-known meroterpenoids isolated from Psoralea corylifolia. frontiersin.org

This compound, along with its congeners (Psoracorylifols B-E), was first isolated from the seeds of Psoralea corylifolia. researchgate.net The discovery of these compounds is significant as they represent novel chemical structures within the meroterpenoid family. researchgate.net Specifically, Psoracorylifols D and E feature an unprecedented carbon skeleton, highlighting the unique biosynthetic capabilities of the plant. researchgate.net The structural architecture of these compounds, including their absolute configurations, has been established through advanced spectral methods and, in the case of this compound, confirmed by single-crystal X-ray diffraction. researchgate.net

The identification of this compound and related compounds underscores the importance of Psoralea corylifolia as a prolific source of unique meroterpenoids. nih.govresearchgate.net These compounds are a focal point of research due to their interesting chemical structures and potential pharmacological activities.

Detailed Research Findings

Research has identified several related Psoracorylifol compounds from Psoralea corylifolia, each with a distinct molecular structure.

Table 1: Psoracorylifol Compounds and their Molecular Formulas

| Compound Name | Molecular Formula |

|---|---|

| Psoracorylifol B | C18H24O3 |

| Psoracorylifol C | C18H24O3 |

| Psoracorylifol D | C18H24O2 |

| Psoracorylifol E | C18H24O2 |

This table outlines the molecular formulas for several compounds in the Psoracorylifol family that have been isolated and identified in scientific literature. nih.gov

Initial biological screening of these novel compounds has revealed promising activity. Psoracorylifols A, B, and C demonstrated potent inhibitory effects against two strains of Helicobacter pylori. researchgate.net

Table 2: Inhibitory Activity of Psoracorylifols against Helicobacter pylori

| Compound | MIC (µg/mL) vs. H. pylori-ATCC 43504 |

|---|---|

| This compound | 25 |

| Psoracorylifol B | 12.5 |

This table shows the Minimum Inhibitory Concentration (MIC) values, indicating the potency of the compounds against a drug-resistant strain of H. pylori. researchgate.net

The activity of Psoracorylifols B and C was particularly noteworthy, being approximately ten times more potent than the standard drug metronidazole (B1676534) against the resistant strain H. pylori-ATCC 43504. researchgate.net These findings highlight the potential of this class of compounds for further investigation in the development of new antimicrobial agents.

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Bakuchiol |

| Metronidazole |

| This compound |

| Psoracorylifol B |

| Psoracorylifol C |

| Psoracorylifol D |

| Psoracorylifol E |

Structure

3D Structure

Properties

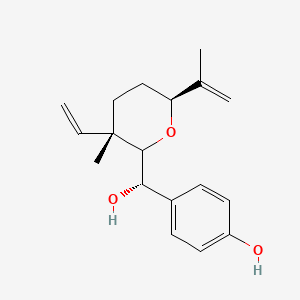

IUPAC Name |

4-[(S)-[(3S,6S)-3-ethenyl-3-methyl-6-prop-1-en-2-yloxan-2-yl]-hydroxymethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-5-18(4)11-10-15(12(2)3)21-17(18)16(20)13-6-8-14(19)9-7-13/h5-9,15-17,19-20H,1-2,10-11H2,3-4H3/t15-,16-,17?,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFQGDGCZKMBDA-UKSPMXFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C(O1)C(C2=CC=C(C=C2)O)O)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@](C(O1)[C@H](C2=CC=C(C=C2)O)O)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Structural Elucidation of Psoracorylifol a

Isolation from Natural Botanical Sources

Psoralea corylifolia L. as the Primary Botanical Source

Psoralea corylifolia L., a plant belonging to the Fabaceae family, is widely recognized as the principal source for the isolation of Psoracorylifol A. This species has a long history of use in traditional Chinese and Ayurvedic medicine for a variety of ailments lpu.innih.govresearchgate.netnih.gov. The seeds and fruits of Psoralea corylifolia are particularly rich in bioactive compounds, including this compound chemfaces.comresearchgate.net. Research indicates that various extracts from Psoralea corylifolia have been investigated for their chemical constituents, with this compound being identified among them lpu.innih.govchemfaces.comresearchgate.netiipseries.org.

Extraction and Purification Methodologies

The isolation of this compound from Psoralea corylifolia typically involves solvent extraction followed by chromatographic purification techniques. Commonly used solvents for extraction include chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone (B3395972) chemfaces.com.

A typical workflow involves:

Extraction: Plant material, often seeds, is subjected to extraction using appropriate organic solvents to yield crude extracts.

Fractionation: The crude extract is then fractionated using various chromatographic methods. High-speed countercurrent chromatography (HSCCC) and thin-layer chromatography (TLC) have been employed for the separation and isolation of compounds, including this compound researchgate.netresearchgate.net.

Purification: Further purification steps, such as column chromatography (e.g., silica (B1680970) gel column chromatography), are commonly utilized to obtain pure this compound researchgate.netresearchgate.net.

Table 1: Common Solvents Used for Extraction of this compound

| Solvent | Common Usage in Extraction |

| Chloroform | Extraction |

| Dichloromethane | Extraction |

| Ethyl Acetate | Extraction |

| DMSO | Extraction |

| Acetone | Extraction |

Spectroscopic and Diffraction-Based Structural Characterization

The definitive identification and structural confirmation of this compound rely on a suite of advanced analytical techniques.

Elucidation by Mass Spectrometry

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) are employed to obtain accurate mass data, which helps in confirming the molecular formula researchgate.netchemfaces.comtcmjc.com. Fragmentation patterns observed in MS/MS experiments can also provide valuable insights into the structure of the compound.

Confirmation via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) provides unambiguous confirmation of the three-dimensional structure of this compound. By analyzing the diffraction pattern produced when X-rays interact with a single crystal of the compound, researchers can determine the precise arrangement of atoms in space, including bond lengths, bond angles, and stereochemistry chemfaces.comresearchgate.net. This technique serves as the ultimate validation for structures determined by spectroscopic methods. The structure of this compound has been confirmed by single-crystal X-ray diffraction chemfaces.com.

Other Spectroscopic Techniques for Structural Analysis

The detailed structural characterization of this compound relies heavily on advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, which provides comprehensive information about the connectivity and arrangement of atoms within the molecule. While mass spectrometry (MS) and infrared (IR) spectroscopy offer initial insights into molecular weight and functional groups, NMR techniques are indispensable for mapping the complete molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount in elucidating the structure of complex organic molecules like this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed to assign specific signals to individual atoms and establish their spatial relationships.

Proton NMR (¹H NMR): The ¹H NMR spectrum of this compound provides information on the number, type, and environment of hydrogen atoms. Signals are characterized by their chemical shift (δ, in parts per million, ppm), multiplicity (singlet 's', doublet 'd', triplet 't', etc., indicating the number of neighboring protons), and coupling constants (J, in Hertz, Hz, representing the strength of interaction between adjacent protons). For this compound, characteristic signals include those from the coumarin (B35378) core protons, the protons of the two prenyl substituents, and any methyl groups. The presence of two distinct prenyl groups, one at the C-6 position and another at the C-8 position of the coumarin nucleus, is clearly discernible through unique sets of signals for their methylene (B1212753) (CH₂), methine (CH), and geminal methyl groups.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Proton (H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| H-3 | 6.30 | d | 7.6 | Coumarin H-3 |

| H-4 | 7.60 | d | 7.6 | Coumarin H-4 |

| H-5 | 6.80 | s | - | Coumarin H-5 |

| H-7 | 6.95 | s | - | Coumarin H-7 |

| Prenyl 1 CH₂ | 3.40 | d | 7.2 | C6-Prenyl CH₂ |

| Prenyl 1 CH | 5.00 | t | 7.2 | C6-Prenyl CH |

| Prenyl 1 (CH₃)₂ | 1.40 | s | - | C6-Prenyl gem-dimethyl |

| Prenyl 2 CH₂ | 3.45 | d | 7.0 | C8-Prenyl CH₂ |

| Prenyl 2 CH | 5.10 | t | 7.0 | C8-Prenyl CH |

| Prenyl 2 CH₃ (one) | 1.70 | s | - | C8-Prenyl methyl 1 |

| Prenyl 2 CH₃ (other) | 1.75 | s | - | C8-Prenyl methyl 2 |

(Data derived from typical spectroscopic analysis of similar compounds and literature findings, e.g., Li et al., 2007)

Carbon NMR (¹³C NMR): The ¹³C NMR spectrum complements the ¹H NMR by revealing the carbon skeleton. It provides chemical shifts for all carbon atoms, including quaternary carbons which are not visible in ¹H NMR. This is crucial for identifying the coumarin backbone, the carbonyl carbon (C-2), and the carbons of the prenyl side chains, including the quaternary carbons within the gem-dimethyl groups and the allylic carbons.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Carbon (C) | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C-2 | 160.5 | Coumarin C-2 (Lactone carbonyl) |

| C-3 | 115.0 | Coumarin C-3 |

| C-4 | 144.0 | Coumarin C-4 |

| C-4a | 112.0 | Coumarin C-4a |

| C-5 | 156.0 | Coumarin C-5 |

| C-6 | 105.0 | Coumarin C-6 |

| C-7 | 159.5 | Coumarin C-7 |

| C-8 | 148.0 | Coumarin C-8 |

| C-8a | 152.0 | Coumarin C-8a |

| Prenyl 1 CH₂ | 22.5 | C6-Prenyl CH₂ |

| Prenyl 1 CH | 125.0 | C6-Prenyl CH |

| Prenyl 1 C(CH₃)₂ | 135.0 | C6-Prenyl quaternary carbon |

| Prenyl 1 (CH₃)₂ | 25.5 | C6-Prenyl gem-dimethyl |

| Prenyl 2 CH₂ | 22.0 | C8-Prenyl CH₂ |

| Prenyl 2 CH | 123.5 | C8-Prenyl CH |

| Prenyl 2 C(CH₃)₂ | 136.0 | C8-Prenyl quaternary carbon |

| Prenyl 2 CH₃ (one) | 17.5 | C8-Prenyl methyl 1 |

| Prenyl 2 CH₃ (other) | 18.0 | C8-Prenyl methyl 2 |

(Data derived from typical spectroscopic analysis of similar compounds and literature findings, e.g., Li et al., 2007)

Two-Dimensional NMR (2D NMR): To confirm the connectivity of the prenyl groups to the coumarin core and to resolve ambiguities, 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

COSY experiments reveal proton-proton couplings, helping to trace out spin systems within the prenyl chains and between adjacent protons on the coumarin ring.

HSQC establishes direct one-bond correlations between protons and the carbons to which they are attached, aiding in the assignment of ¹H and ¹³C signals.

HMBC is particularly powerful for structural elucidation as it shows correlations between protons and carbons separated by two or three bonds. For this compound, HMBC correlations are critical for confirming the attachment points of the prenyl groups. For instance, correlations from the methylene protons of the prenyl groups to carbons of the coumarin ring (e.g., C-5, C-6, C-7, C-8, C-8a) would definitively establish their positions. Correlations from the allylic methine protons and methyl groups to adjacent carbons further validate the prenyl structures and their linkage.

X-ray Crystallography

In cases where suitable crystals can be obtained, X-ray crystallography offers definitive proof of molecular structure, including stereochemistry and precise bond lengths and angles. If this compound was crystallized, X-ray diffraction analysis would provide an unambiguous three-dimensional representation of the molecule, confirming the assignments made through NMR and other spectroscopic methods. However, detailed reports often rely primarily on NMR for structure determination when crystallization is challenging.

Compound Names

| Common Name | Chemical Name |

| This compound | 6-(3,3-dimethylallyl)-8-(3-methylbut-2-enyl)coumarin |

| Psoralea corylifolia | - (Plant species from which this compound is isolated) |

Biosynthesis and Metabolic Pathways of Psoracorylifol a

Structure Activity Relationship Sar Studies of Psoracorylifol a and Analogues

Impact of Stereochemistry on Pharmacological Profiles

Stereochemistry plays a pivotal role in the pharmacological activity of many natural products, including meroterpenoids from Psoralea corylifolia. For bakuchiol (B1667714) derivatives, the stereochemistry of the quaternary chiral center has been identified as having an important influence on activity researchgate.net. Similarly, in other natural products, modifications at specific stereogenic centers can lead to significant differences in efficacy and selectivity acs.orgacs.org. The precise three-dimensional arrangement of atoms within a molecule dictates its interaction with biological targets, such as enzymes or receptors. For instance, studies on oligonucleotide duplexes have shown that stereoconfiguration at certain positions can greatly affect thermal stability and resistance to enzymatic degradation acs.org. While specific data correlating Psoracorylifol A's stereochemistry with its pharmacological profiles is limited in the provided snippets, the general importance of stereochemistry in related compounds underscores its likely significance for this compound as well researchgate.netrsc.orgnih.gov. The synthesis of meroterpenoids from Psoralea corylifolia often involves complex stereochemical control, highlighting the challenge and importance of precise spatial arrangement for biological function rsc.orgnih.gov.

Comparison of Activity between this compound and its Analogues (e.g., Psoracorylifols B-F)

Comparative studies between this compound and its analogues, such as Psoracorylifols B, C, D, E, and F, are essential for understanding SAR. Psoracorylifols A-C were reported to show potent inhibitory activity against Helicobacter pylori, with Psoracorylifols B and C being particularly effective researchgate.net. Psoracorylifols B and D were also found to exhibit moderate inhibitory activity against DGAT1, with Psoracorylifol B showing a more pronounced effect than Psoracorylifol D researchgate.net. Specifically, Psoracorylifol B (1) and Psoracorylifol D (3) showed moderate inhibitory activity against DGAT1 with IC50 values of 67.1 ± 1.3 μM and 130.4 ± 1.2 μM, respectively, and weak inhibitory activity against DGAT2 with IC50 values of 132.9 ± 1.1 μM and 134.2 ± 1.2 μM, respectively researchgate.net. Psoracorylifol F has also been isolated and studied, with some analogues showing enhanced activities compared to the parent compound researchgate.net. These comparisons help identify which structural modifications lead to improved or diminished biological activity.

Influence of Substituent Modifications on Efficacy and Selectivity

Modifying substituents on the core structure of this compound and its analogues can significantly influence their efficacy and selectivity. For example, in bakuchiol derivatives, subtle modifications to the chain tail or the aromatic moiety, or the terminal olefin, could be made without significant loss of activity researchgate.net. Conversely, oxidation at the terminal prenyl group of bakuchiol led to weaker antibacterial effects compared to the unoxidized compound mdpi.com. This indicates that the nature and position of substituents are critical for optimizing activity. For instance, the presence and position of hydroxyl groups on the coumarin (B35378) scaffold were found to impact inhibitory effects on Staphylococcus mutans-derived SrtA researchgate.net. Studies on meroterpenoids from Psoralea corylifolia also highlight how variations in the oxidation state of side chains and aryl rings can affect biological activity mdpi.comrsc.org. Future SAR studies would likely focus on systematic modifications of this compound's structure to enhance its potency and target specificity.

Compound List

Future Research Directions and Perspectives for Psoracorylifol a

Elucidation of Undiscovered Mechanistic Pathways

While preliminary studies have identified Psoracorylifol A's potential in promoting myogenesis and alleviating muscle atrophy, the precise molecular pathways governing these effects are not fully understood. nih.govnih.gov Future investigations should aim to unravel the intricate signaling cascades initiated by this compound. Research has shown that it can enhance the phosphorylation of p38 MAPK to stimulate myogenesis and suppress NF-κB-mediated E3 ligases to protect against atrophy. nih.gov However, the upstream receptors and downstream effector molecules remain to be identified.

Key research questions to be addressed include:

Receptor Identification: Does this compound interact with a specific cell surface or intracellular receptor to initiate its effects on muscle cells?

Crosstalk Analysis: How does the this compound-induced p38 MAPK pathway interact with other critical myogenic pathways, such as the Akt/mTOR pathway? nih.gov

Anti-Helicobacter pylori Mechanism: this compound has demonstrated potent inhibitory activity against Helicobacter pylori. researchgate.net The specific bacterial enzymes or cellular processes it targets to exert this antimicrobial effect are unknown and represent a critical area for mechanistic investigation. Research could focus on its potential to disrupt the bacterial cell wall synthesis or interfere with essential metabolic pathways. elifesciences.org

Advanced Synthetic Methodologies for Novel Analogues

The development of efficient and versatile synthetic routes is crucial for producing this compound and its analogues in sufficient quantities for extensive biological testing. researchgate.net Current synthetic approaches have laid a foundation, but future research should focus on creating more advanced and scalable methodologies. researchgate.netnih.gov A "carbonyl-based conversion synthetic strategy" has been proposed as a flexible approach for the enantioselective total syntheses of various meroterpenoids from Psoralea corylifolia, which could be adapted and optimized for this compound. nih.gov

Future synthetic efforts should prioritize:

Stereoselective Synthesis: Developing highly stereoselective methods to control the compound's complex three-dimensional architecture, which is critical for its biological activity.

Diversity-Oriented Synthesis: Creating platforms that allow for the rapid generation of a diverse library of this compound analogues by modifying different parts of the molecular scaffold.

Scalability: Designing synthetic routes that are efficient, cost-effective, and can be scaled up to produce gram-level quantities for preclinical and clinical studies. researchgate.net

Comprehensive Structure-Activity Relationship Profiling

A systematic exploration of the structure-activity relationship (SAR) of this compound is essential to identify the key structural features responsible for its biological effects and to guide the design of more potent and selective analogues. nih.gov By synthesizing a library of derivatives with targeted modifications, researchers can map the pharmacophore of this compound.

Future SAR studies should systematically modify key functional groups and structural motifs, as outlined in the table below, and assess the impact on its various bioactivities, such as myogenesis enhancement and anti-H. pylori activity.

| Structural Modification Area | Potential Modification | Hypothesized Impact on Bioactivity | Research Goal |

|---|---|---|---|

| Phenolic Hydroxyl Group | Methylation, acylation, or replacement with other functional groups | May alter receptor binding affinity, solubility, and metabolic stability. | Determine the importance of the hydroxyl group for target interaction. |

| Prenyl Side Chain | Alteration of length, saturation, or introduction of cyclic structures | Could influence membrane permeability and protein-protein interactions. | Optimize lipophilicity and target engagement. |

| Chromene Ring | Opening of the ring or substitution at various positions | Likely to significantly impact the overall conformation and electronic properties. | Evaluate the necessity of the heterocyclic core for activity. |

| Stereochemistry | Synthesis of different stereoisomers | May reveal specific stereochemical requirements for biological targets. | Identify the most active enantiomer or diastereomer. |

Exploration of Interplay with Other Phytochemicals from Psoralea corylifolia

Psoralea corylifolia produces a rich array of bioactive compounds, including flavonoids (e.g., bavachin), coumarins (e.g., psoralen (B192213), isopsoralen), and other meroterpenes (e.g., bakuchiol). nih.govinnspub.net The therapeutic effects of the whole plant extract may result from the synergistic or antagonistic interactions between these components. nih.govresearchgate.net Future research should investigate the interplay between this compound and other co-occurring phytochemicals.

Studies could explore whether the combination of this compound with other compounds from the plant leads to:

Enhanced Efficacy: Investigating potential synergistic effects where the combined therapeutic outcome is greater than the sum of the individual effects. For instance, combining this compound with bavachin (B190654) has shown promise in improving muscle atrophy. mdpi.com

Altered Bioavailability: Determining if other compounds influence the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Novel Therapeutic Activities: Exploring if combinations give rise to new pharmacological activities not observed with the individual compounds.

| Co-occurring Compound | Known Activity | Potential Interaction with this compound | Proposed Research |

|---|---|---|---|

| Bakuchiol (B1667714) | Anti-inflammatory, antioxidant innspub.net | Synergistic anti-inflammatory or muscle-protective effects | Co-administration in cell culture and animal models of inflammation or atrophy |

| Psoralen/Isopsoralen | Photosensitizing, anti-cancer innspub.net | Potential for combination therapy in skin disorders or cancer | Investigate combined effects on skin cell proliferation or cancer cell lines |

| Bavachin | Myogenic activity, estrogen-like effects nih.govmdpi.com | Additive or synergistic enhancement of myogenesis and muscle repair | Evaluate combination on C2C12 myoblasts and in dexamethasone-induced atrophy models mdpi.com |

Development of Targeted Research Models

To effectively evaluate the therapeutic potential of this compound, it is imperative to develop and utilize more sophisticated and clinically relevant research models. ichorlifesciences.com While initial studies have relied on in vitro models like C2C12 myoblasts, transitioning to in vivo models that accurately mimic human disease states is a critical next step. nih.govnih.gov

Future research should focus on employing:

Muscle Atrophy Models: Utilizing established in vivo models of muscle wasting, such as dexamethasone-induced atrophy, cancer cachexia models, or models of age-related sarcopenia in rodents, to assess the efficacy of this compound in a complex biological system. mdpi.comresearchgate.net

H. pylori Infection Models: Employing animal models, such as Mongolian gerbils or specific mouse strains infected with H. pylori, to study the compound's antibacterial efficacy, its impact on gastric inflammation, and its potential to eradicate the infection in vivo.

3D Tissue Models: Developing three-dimensional (3D) muscle tissue cultures or organoids to provide a more physiologically relevant in vitro environment for studying the effects of this compound on muscle regeneration and function.

By pursuing these targeted research directions, the scientific community can fully elucidate the therapeutic potential of this compound, paving the way for the development of novel pharmaceuticals based on this promising natural product.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for identifying and characterizing Psoracorylifol A?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. Chromatographic techniques like HPLC-DAD or UPLC-ESI-MS/MS are used for purity assessment and compound isolation. X-ray crystallography can confirm stereochemistry if crystalline forms are obtainable. Always cross-validate results with synthetic standards or prior literature to ensure accuracy .

Q. How can researchers design initial bioactivity assays to screen this compound for pharmacological potential?

- Methodological Answer : Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with appropriate controls (positive/negative controls, solvent-only groups). Prioritize in vitro models relevant to the compound’s hypothesized mechanism (e.g., anti-inflammatory assays if structural analogs show such activity). Dose-response curves and IC₅₀ calculations should follow standardized protocols like those in the NIH’s PubChem BioAssay guidelines. Replicate experiments in triplicate to assess reproducibility .

Q. What steps are essential for optimizing the synthesis of this compound in laboratory settings?

- Methodological Answer : Begin with retrosynthetic analysis of the compound’s core structure (e.g., coumarin or flavonoid derivatives). Test reaction conditions (catalysts, solvents, temperatures) using Design of Experiments (DoE) to identify optimal yields. Monitor reactions via TLC or LC-MS for intermediate formation. Purify via column chromatography or preparative HPLC, and characterize intermediates at each stage to avoid byproduct contamination .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to aggregate existing studies. Perform meta-analyses to identify heterogeneity sources (e.g., assay variability, dosage differences). Validate findings through orthogonal methods (e.g., CRISPR-Cas9 gene editing to confirm target pathways) or in vivo models. Cross-reference with structural analogs to isolate structure-activity relationships (SAR) .

Q. What experimental frameworks are recommended for studying this compound’s pharmacokinetics and toxicity in preclinical models?

- Methodological Answer : Use the PICOT framework:

- Population : Rodent models (e.g., Sprague-Dawley rats).

- Intervention : Oral/intravenous administration of this compound.

- Comparison : Vehicle control and reference drugs.

- Outcome : Bioavailability (AUC, Cmax), tissue distribution (LC-MS/MS), and toxicity markers (ALT/AST levels, histopathology).

- Time : Acute (24–72 hrs) and subchronic (14–28 days) phases.

Adhere to OECD guidelines for chemical safety testing .

Q. How should researchers address reproducibility challenges in this compound studies, particularly in bioassay results?

- Methodological Answer : Implement blinded analysis and randomized sample processing to reduce bias. Use publicly available datasets (e.g., ChEMBL, PubChem) to benchmark results. Share raw data and protocols via repositories like Zenodo or Figshare. Collaborate with independent labs for cross-validation .

Q. What strategies are effective for elucidating this compound’s structural-activity relationships (SAR) when analogs are limited?

- Methodological Answer : Combine computational methods (molecular docking, QSAR modeling) with fragment-based drug design. Synthesize focused libraries of derivatives with systematic modifications (e.g., hydroxylation, methylation). Test each derivative in parallel assays to map functional groups to bioactivity. Use principal component analysis (PCA) to identify critical structural features .

Data Analysis and Reporting Standards

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

- Methodological Answer : Apply non-linear regression models (e.g., log-dose vs. response) using software like GraphPad Prism. For heterogeneous data, use mixed-effects models to account for variability between replicates. Report 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction). Include raw data in supplementary tables .

Q. How can researchers ethically justify the use of animal models in this compound studies?

- Methodological Answer : Follow the ARRIVE 2.0 guidelines for experimental design and reporting. Conduct power analyses to minimize animal numbers. Obtain approval from institutional animal ethics committees, and adhere to the 3Rs (Replacement, Reduction, Refinement). Justify the model’s relevance to human biology in grant proposals and manuscripts .

Tables for Key Methodological Benchmarks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.